XLR11 N-(4-pentenyl) analog

Description

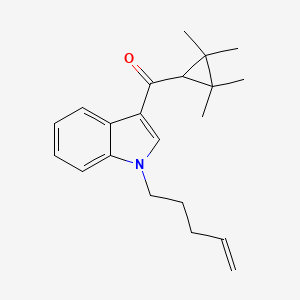

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTLUQFOTQPMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043088 | |

| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445578-20-0 | |

| Record name | (1-(Pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH1J7Z46GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modification Pathways

Precursor Compounds and Synthetic Intermediates in the Preparation of XLR-11 N-(4-Pentenyl) Analogues

The synthesis of XLR-11 N-(4-pentenyl) analog logically follows established procedures for creating N-substituted indole-3-yl methanones. The core structure is assembled from key precursors. A central intermediate in the synthesis of this and related compounds is (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. caymanchem.comcaymanchem.com This precursor is itself typically synthesized via a Friedel-Crafts acylation of indole (B1671886) with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride.

Once the core indole-ketone structure is formed, the final step is the N-alkylation of the indole nitrogen. For the synthesis of the N-(4-pentenyl) analog, an appropriate alkylating agent such as 5-bromo-1-pentene (B141829) or a similar pentenyl halide is used. The reaction is conducted under basic conditions to deprotonate the indole nitrogen, rendering it nucleophilic for the subsequent substitution reaction.

Key Precursors and Intermediates:

Indole

2,2,3,3-tetramethylcyclopropanecarbonyl chloride

(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone caymanchem.comcaymanchem.com

5-bromo-1-pentene (or other 5-halopent-1-ene)

A suitable base (e.g., sodium hydride, potassium carbonate)

Synthetic Strategies for N-Alkyl Chain Derivatization in Indole-Based Systems

The derivatization of the N-alkyl chain in indole-based systems is a fundamental strategy for creating a wide array of analogs. The primary method for this modification is the N-alkylation of the indole ring, a reaction that is central to the synthesis of many synthetic cannabinoids. rsc.orgorganic-chemistry.org This reaction typically proceeds via an SN2 mechanism. mdpi.com

Classical conditions involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The base deprotonates the indole nitrogen, forming a highly nucleophilic indolate anion. This anion then reacts with an alkyl halide (e.g., alkyl bromide or iodide) to form the N-C bond, yielding the desired N-alkylated indole. rsc.orgorganic-chemistry.org The choice of the alkylating agent directly determines the nature of the N-substituent. For instance, using 5-bromo-1-pentene yields the N-(4-pentenyl) analog, while using 1-fluoro-5-bromopentane would yield XLR-11. caymanchem.com

Alternative methods for N-alkylation exist, including copper-catalyzed cross-coupling reactions and reductive amination strategies, which offer different substrate scopes and reaction conditions. researchgate.net The versatility of N-alkylation allows for the systematic modification of the side chain's length, branching, and the introduction of functional groups like halogens or double bonds, which is crucial for structure-activity relationship studies. researchgate.netfrontiersin.org

Directed Synthesis of Analogues for Comparative Structure-Activity Investigations

The directed synthesis of analogs like XLR-11 N-(4-pentenyl) analog is a cornerstone of medicinal chemistry and pharmacology, aimed at understanding structure-activity relationships (SAR). frontiersin.org By systematically altering specific parts of a molecule, researchers can probe how these changes affect its biological activity, such as binding affinity and efficacy at cannabinoid receptors (CB1 and CB2). mdpi.comfrontiersin.org

In the case of the XLR-11 family, key modifications include:

The N-alkyl chain: The parent compound, UR-144, has a simple pentyl chain. nih.gov XLR-11 features a 5-fluoropentyl chain, which generally increases potency at both CB1 and CB2 receptors compared to its non-fluorinated counterpart. acs.org The N-(4-pentenyl) analog introduces an alkene functional group. caymanchem.com Synthesizing and testing these variants allows for the evaluation of how chain length, fluorination, and unsaturation influence receptor interaction. acs.orgnih.gov

The core acyl group: The tetramethylcyclopropyl group itself was a modification designed to enhance selectivity for the CB2 receptor. caymanchem.comglpbio.com

Comparative studies have shown that the ring-opened thermal degradants of XLR-11 and UR-144 can possess significantly higher binding affinities and efficacy at the CB1 receptor than their parent compounds, highlighting the importance of understanding not just the synthesized molecule but also its potential transformation products. nih.govcaymanchem.com The synthesis of the N-(4-pentenyl) analog provides another data point to refine the SAR models for this class of compounds. caymanchem.com

Chemical Stability and Degradation Mechanisms of the Compound

The chemical stability of synthetic cannabinoids, particularly under conditions of use such as heating, is a critical area of study. Compounds containing the tetramethylcyclopropyl moiety, including the XLR-11 N-(4-pentenyl) analog, are known to be thermally labile. marshall.edueuropa.eu

The 2,2,3,3-tetramethylcyclopropyl group is a strained ring system. When subjected to high temperatures, such as those encountered in a gas chromatograph injection port or during smoking, this ring is prone to opening. europa.euresearchgate.neturfu.ru This process is a thermolytic rearrangement that converts the cyclopropyl (B3062369) ketone into a more thermodynamically stable homoallylic ketone, which features an opened ring structure. marshall.eduurfu.ru Studies on XLR-11 and UR-144 have demonstrated that heating leads to a rapid and often complete conversion to their respective ring-opened forms. caymanchem.comcaymanchem.com This rearrangement is a significant degradation pathway that results in the user being exposed to a different chemical entity than the original compound. nih.govnih.gov

The primary thermolytic degradation product of XLR-11 is known as XLR-11 degradant or, more formally, 1-[1-(5-fluoropentyl)-1H-indol-3-yl]-3,3,4-trimethyl-4-penten-1-one. nih.govcaymanchem.com This product results from the cleavage and rearrangement of the tetramethylcyclopropyl ring. researchgate.net The transformation involves the opening of the three-membered ring to form a linear, unsaturated side chain. urfu.ruebiohippo.com

| Parent Compound | Chemical Name | Thermolytic Degradation Product | Chemical Name of Degradant |

|---|---|---|---|

| XLR-11 | (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | XLR-11 Degradant | 1-[1-(5-fluoropentyl)-1H-indol-3-yl]-3,3,4-trimethyl-4-penten-1-one nih.gov |

| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | UR-144 Degradant | 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one nih.gov |

| XLR-11 N-(4-pentenyl) analog | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Presumed Degradant | 3,3,4-trimethyl-1-(1-(pent-4-en-1-yl)-1H-indol-3-yl)pent-4-en-1-one (by analogy) |

This interactive table summarizes the thermal degradation products of related compounds.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying these degradation products. ebiohippo.com In GC-MS analysis of XLR-11, the degradant often appears as a distinct peak, and its mass spectrum shows characteristic fragmentation patterns, such as a McLafferty rearrangement, that are not observed in the parent compound. caymanchem.com Research has shown that these ring-opened degradants are not inert; they can exhibit potent activity at cannabinoid receptors, sometimes greater than the original compound. nih.govojp.gov This indicates that the thermal degradation process can lead to the formation of new, pharmacologically active substances. researchgate.net

In Vitro Pharmacological Characterization and Receptor Interactions

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Selectivity Profiling

The XLR-11 N-(4-pentenyl) analog is a variant of the synthetic cannabinoid XLR-11, distinguished by the substitution of an N-(4-pentenyl) chain for the N-(5-fluoropentyl) chain present in the parent compound. caymanchem.comglpbio.com This structural modification is significant, as the N-alkyl side chain plays a crucial role in determining a ligand's affinity for cannabinoid receptors. uri.edunih.gov While comprehensive binding data for the intact XLR-11 N-(4-pentenyl) analog is not extensively detailed in the reviewed literature, studies on closely related structures provide substantial insight.

Research into a thermal degradant of XLR-11, which also features a pentenyl chain through a ring-opening conversion, has characterized its binding affinity at human CB1 and CB2 receptors. ojp.gov In competitive binding assays using [3H]CP55,940, the XLR-11 degradant was found to displace the radioligand with high affinity. ojp.gov It exhibited a binding affinity (Ki) of 5.0 ± 0.57 nM for the CB1 receptor and 0.9 ± 0.13 nM for the CB2 receptor. ojp.gov This demonstrates a notable selectivity for the CB2 receptor over the CB1 receptor. ojp.gov It is important to note that these degradants generally showed at least a two-fold lower affinity for both receptors compared to their parent compounds. ojp.gov

Binding Affinity of Related XLR-11 Degradant

| Receptor | Binding Affinity (Ki) |

|---|---|

| CB1 | 5.0 ± 0.57 nM ojp.gov |

| CB2 | 0.9 ± 0.13 nM ojp.gov |

The tetramethylcyclopropyl group, a key feature of this compound class, is reported to confer selectivity for the peripheral CB2 receptor. caymanchem.comglpbio.com The replacement of the N-pentyl group with an N-5-fluoropentyl tail in related compounds, such as the transition from UR-144 to XLR-11, leads to a substantial increase in CB1 affinity. unodc.org This suggests that the N-(4-pentenyl) analog, which lacks the fluorine atom, would have a different binding profile than XLR-11. uri.eduunodc.org

Agonist/Antagonist Functional Activity in Cellular Assay Systems

Functional activity studies are critical to determine whether a compound activates or blocks a receptor. Research indicates that the ring-opened analogs of tetramethylcyclopropyl indole (B1671886) synthetic cannabinoids, such as the XLR-11 degradant, act as full agonists at both CB1 and CB2 receptors. ojp.gov Crucially, the studies note that the non-degraded parent compounds also behave as full agonists at both cannabinoid receptors. ojp.gov This strongly suggests that XLR-11 N-(4-pentenyl) analog functions as an agonist, activating the receptors to elicit a biological response. In contrast, some metabolites of other synthetic cannabinoids, like the carboxylic acid metabolite of PB-22, were found to be inactive in GTP-γ-S binding assays even at high concentrations. ojp.gov

Functional Activity Profile

| Compound Class | Receptor | Functional Activity |

|---|---|---|

| Tetramethylcyclopropyl Indoles (Non-degraded) | CB1 | Full Agonist ojp.gov |

| Tetramethylcyclopropyl Indoles (Non-degraded) | CB2 | Full Agonist ojp.gov |

Investigation of Downstream Signaling Pathways and Cellular Responses

The activation of cannabinoid receptors initiates a cascade of intracellular signaling events. While specific downstream signaling data for the XLR-11 N-(4-pentenyl) analog is limited, research on its parent compound, XLR-11, provides a model for its potential cellular effects. The activation of CB1 and CB2 receptors by synthetic cannabinoids can trigger various downstream pathways, including those involved in oxidative stress, inflammation, and apoptosis. researchgate.net

Studies on XLR-11 have shown that it can induce nephrotoxicity in vitro by affecting mitochondrial function. researchgate.net The compound was found to induce hyperpolarization of the mitochondrial membrane, boost ATP production, and facilitate the translocation of the pro-apoptotic protein Bax from the cytosol into the mitochondria. researchgate.net These events were followed by the activation of caspase-3 and chromatin condensation, which are hallmark indicators of the apoptotic cell death pathway. researchgate.net The toxicity of individual synthetic cannabinoids likely involves a complex interaction between their activity at both CB1 and CB2 receptors, their efficacy, and the formation of bioactive metabolites. researchgate.net

Comparative Pharmacological Studies with Related Indole-3-acylcyclopropyl Analogues

The pharmacology of the XLR-11 N-(4-pentenyl) analog is best understood in comparison to its structural relatives, primarily XLR-11 and UR-144. XLR-11 is the N-(5-fluoropentyl) analog of UR-144, which has an N-pentyl chain. uri.edunih.gov The XLR-11 N-(4-pentenyl) analog differs from XLR-11 by the lack of a fluorine atom and the presence of a double bond on the N-alkyl chain. caymanchem.comglpbio.com

The addition of a fluorine atom to the pentyl side chain is a common structural modification in synthetic cannabinoids that generally enhances binding affinity at both CB1 and CB2 receptors. uri.edu For example, the fluorination of UR-144 to create XLR-11 results in a substantial increase in CB1 affinity. unodc.org Therefore, it is expected that the XLR-11 N-(4-pentenyl) analog, lacking this fluorine, would exhibit a lower binding affinity than XLR-11, potentially more comparable to that of UR-144.

Furthermore, studies on other indole-based cannabinoids have shown that modifications to the N1 side chain, including the introduction of unsaturation (e.g., pentenyl or pentynyl groups), significantly influence receptor affinity and selectivity. nih.gov While the parent compounds XLR-11 and UR-144 have been found to have lower affinity for cannabinoid receptors than Δ9-THC, their cannabimimetic potency in users may be greater than predicted by CB1 affinity alone, partly due to the formation of potent degradants and metabolites. ojp.gov

Metabolic Transformation and Pathway Elucidation

Phase I Metabolic Reactions in Hepatic Microsomal Systems

Phase I metabolism of XLR-11 N-(4-pentenyl) analog involves a variety of oxidative reactions catalyzed by cytochrome P450 enzymes. These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation.

Hydroxylation Patterns on Aliphatic and Aromatic Moieties

Hydroxylation is a predominant metabolic pathway for synthetic cannabinoids, and XLR-11 N-(4-pentenyl) analog is no exception. nih.gov This process can occur at multiple sites on the molecule, including the indole (B1671886) ring and the tetramethylcyclopropyl group. Hydroxylation of the indole ring can lead to the formation of various mono-hydroxylated metabolites. Similarly, the tetramethylcyclopropyl moiety is also susceptible to hydroxylation. For synthetic cannabinoids with a pentyl or similar alkyl chain, hydroxylation is a common metabolic route. nih.govtandfonline.com

A key metabolic pathway specific to the N-(4-pentenyl) side chain is the formation of a dihydrodiol. diva-portal.org This reaction involves the epoxidation of the double bond followed by enzymatic hydrolysis to yield the corresponding diol. Additionally, hydroxylation can occur at various positions along the pentenyl chain. diva-portal.org

Carboxylation Pathways of the Pentenyl Side Chain

Following initial hydroxylation of the pentenyl side chain, further oxidation can lead to the formation of carboxylic acid metabolites. This carboxylation pathway is a significant route for the metabolism of many synthetic cannabinoids with alkyl side chains. nih.gov The terminal methyl group of the pentenyl chain can be oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.

Hemiketal and Hemiacetal Formation

In the metabolic cascade of XLR-11, the formation of hemiketal and hemiacetal structures has been observed. nih.gov These metabolites arise from the hydroxylation of carbon atoms adjacent to a carbonyl or ether functional group, respectively. While not as common as other oxidative reactions, this pathway contributes to the diversity of metabolites produced.

Internal Dehydration Processes

Internal dehydration is another metabolic transformation that has been identified in the metabolism of XLR-11. nih.gov This process typically follows an initial hydroxylation event and results in the formation of a double bond.

Phase II Metabolic Reactions

Following Phase I transformations, the resulting metabolites, now possessing polar functional groups such as hydroxyl or carboxyl moieties, undergo Phase II conjugation reactions. The primary Phase II metabolic pathway for XLR-11 and its metabolites is glucuronidation. nih.gov In this process, glucuronic acid is attached to the polar functional groups of the Phase I metabolites, significantly increasing their water solubility and facilitating their elimination from the body, primarily through urine. wikipedia.org

Summary of Metabolic Transformations

| Metabolic Pathway | Description | Applicability to XLR-11 N-(4-pentenyl) analog |

| Phase I: Hydroxylation | Addition of hydroxyl (-OH) groups to the indole ring, tetramethylcyclopropyl group, and the pentenyl side chain. A key reaction for the pentenyl chain is dihydrodiol formation. | High |

| Phase I: Carboxylation | Oxidation of the pentenyl side chain to form carboxylic acid (-COOH) metabolites. | High |

| Phase I: Hemiketal/Hemiacetal Formation | Formation of hemiketal or hemiacetal structures following hydroxylation at specific positions. | Moderate |

| Phase I: Internal Dehydration | Elimination of a water molecule following hydroxylation, leading to the formation of a double bond. | Moderate |

| Phase I: N-Dealkylation | Cleavage of the N-pentenyl side chain from the indole core. | High |

| Phase I: Defluorination | Removal of a fluorine atom. | Not Applicable |

| Phase II: Glucuronidation | Conjugation of Phase I metabolites with glucuronic acid to increase water solubility for excretion. | High |

Glucuronidation Conjugation Pathways

Glucuronidation represents a significant Phase II metabolic pathway for XLR-11 and its analogs, converting lipophilic Phase I metabolites into more water-soluble compounds to facilitate their elimination nih.govnih.gov. Following initial oxidation, the resulting hydroxylated metabolites of XLR-11 serve as substrates for UDP-glucuronosyltransferase (UGT) enzymes nih.govnih.govresearchgate.net. This process involves the covalent attachment of glucuronic acid to the metabolite nih.govnih.gov.

For XLR-11, several glucuronidated metabolites have been identified, including various hydroxy-XLR-11 glucuronides nih.govnih.govresearchgate.net. Given the structural similarities, the N-(4-pentenyl) analog is expected to follow similar conjugation pathways. The primary sites for glucuronidation are the hydroxyl groups introduced during Phase I metabolism on the pentenyl chain and the tetramethylcyclopropyl (TMCP) moiety. The formation of these glucuronide conjugates is a key detoxification step nih.gov.

Exploration of Other Potential Conjugation Metabolites (e.g., Sulfate, Glutathione)

While glucuronidation is a major conjugation pathway, other potential routes such as sulfation and glutathione conjugation are also considered during metabolic profiling. However, comprehensive studies of XLR-11 metabolism using human hepatocytes have found no evidence of sulfate or glutathione conjugation nih.govnih.govresearchgate.net. This suggests that these pathways are not significant in the biotransformation of XLR-11. Consequently, it is unlikely that the N-(4-pentenyl) analog would undergo substantial metabolism via sulfation or glutathione conjugation in humans.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, UDP-Glucuronosyltransferases)

The biotransformation of XLR-11 and its analogs is mediated by specific enzyme systems. Phase I oxidative metabolism is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver nih.govnih.gov.

Research investigating the specific CYP isoforms involved in the metabolism of XLR-11 and the structurally similar UR-144 has shown that CYP3A4 is the main enzyme responsible for their metabolism, particularly at the tetramethylcyclopropyl (TMCP) moiety nih.gov. Minor contributions from CYP1A2 and CYP2C19 have also been noted nih.gov. Given these findings, it is highly probable that the same CYP isoforms, predominantly CYP3A4, are responsible for the initial oxidative metabolism of the XLR-11 N-(4-pentenyl) analog.

Phase II glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govnih.gov. While specific UGT isoforms involved in the metabolism of XLR-11 have not been fully detailed in the provided research, members of the UGT1A and UGT2B subfamilies are known to play a crucial role in the glucuronidation of a wide array of drugs and their metabolites nih.govnih.gov. These enzymes are responsible for conjugating the hydroxylated metabolites of the N-(4-pentenyl) analog, preparing them for excretion.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Other Names |

|---|---|

| [1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | XLR-11 |

| (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | XLR-11 N-(4-pentenyl) analog, UR-144 N-(4-pentenyl) analog |

| (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | UR-144 |

| 2'-carboxy-XLR-11 | |

| UR-144 pentanoic acid | |

| 5-hydroxy-UR-144 | |

| Cytochrome P450 | CYP |

Advanced Analytical Methodologies for Detection and Structural Characterization

Chromatographic Separations for Compound Isolation and Purification

Chromatographic techniques are fundamental to the analysis of XLR-11 N-(4-pentenyl) analog, serving to separate the compound from the intricate matrix in which it is found. This separation is a critical prerequisite for accurate identification and quantification by subsequent detector systems, most notably mass spectrometers.

Liquid chromatography (LC) and gas chromatography (GC) are the two primary modalities employed. In liquid chromatography, reversed-phase columns are commonly utilized. For instance, an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) has been successfully used for the separation of synthetic cannabinoids, including related structures. ojp.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency. ojp.gov An ultra-performance liquid chromatography (UPLC) method developed for XLR-11 metabolites, including the N-(4-pentenyl) analog, demonstrates the efficiency of modern LC systems in resolving these compounds from endogenous interferences in urine samples. researchgate.net

For gas chromatography, which is suitable for volatile and thermally stable compounds, a capillary column such as an Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) is often employed. ojp.govmarshall.edu Helium is the standard carrier gas. ojp.gov The temperature program of the GC oven is optimized to achieve baseline separation of the target analyte from other components in the sample. nist.gov However, the thermal stability of cyclopropyl-containing cannabinoids like the XLR-11 analog can be a concern, as heating can sometimes lead to the formation of degradation products, which may complicate analysis. marshall.edu

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) is the cornerstone of synthetic cannabinoid analysis, providing high specificity and sensitivity. When coupled with a chromatographic inlet, it allows for the definitive identification and quantification of analytes like XLR-11 N-(4-pentenyl) analog.

GC-MS is a widely used technique in forensic laboratories for the analysis of seized drug materials. The compound is first separated on the GC column and then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is then compared to a library of known spectra for identification.

In the analysis of XLR-11 N-(4-pentenyl) analog, GC-MS can distinguish it from its parent compound and other related analogs based on retention time and mass spectral data. marshall.edu Research on the thermal degradation of related compounds has utilized GC-MS to monitor the formation of degradation products upon heating. marshall.edu

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| XLR-11 N-(4-pentenyl) analog | Data not specifically detailed for retention time in provided sources | Mass spectra are noted as being similar to UR-144 and XLR-11, with characteristic fragments of the tetramethylcyclopropyl indole (B1671886) core. |

LC-MS/MS is the preferred method for quantifying low levels of synthetic cannabinoids and their metabolites in biological matrices like urine and blood. thermofisher.comresearchgate.net This technique offers exceptional sensitivity and selectivity by using a two-stage mass analysis process (tandem mass spectrometry). Specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), significantly reducing background noise and improving detection limits.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of XLR-11 metabolites, including XLR-11 N-(4-pentenyl) analog, in human urine. researchgate.net This method demonstrated excellent linearity, precision, and accuracy, with a lower limit of quantitation (LLOQ) of 51 ng/mL for the N-(4-pentenyl) analog. researchgate.net

| Parameter | Value |

|---|---|

| Calibration Range | 51–515 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 51 ng/mL |

| Intra-assay Precision (CV%) | <15% |

| Inter-assay Precision (CV%) | <15% |

| Accuracy | Intra- and inter-assay accuracy within acceptable limits |

High-resolution mass spectrometry, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is invaluable for identifying unknown compounds, such as new synthetic cannabinoid analogs and their metabolites, by allowing for the determination of their elemental composition.

Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are used as non-targeted screening and confirmation methods. rti.orgnih.govnih.gov In studies of seized herbal products, LC-QTOF-MS was used to confirm the identity of several synthetic cannabinoids, including AKB48-N-(4-pentenyl) analog, by comparing accurate mass, retention time, and fragmentation patterns against reference standards. rti.orgnih.gov The monoisotopic mass of XLR-11 N-(4-pentenyl) analog is 309.2092, with its protonated molecule [M+H]⁺ appearing at m/z 310.2165. ojp.gov

DART-TOF-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. nih.govmolloy.edu This makes it an excellent tool for high-throughput screening of seized materials. nih.gov A small amount of the sample, such as a piece of herbal material, is simply placed in the DART ion source, and the resulting mass spectrum is obtained within seconds. nih.govmolloy.edu

DART-TOF-MS has been successfully employed as a rapid screening method for identifying synthetic cannabinoids in herbal products. rti.orgnih.gov In one study, this technique was used to screen four different herbal products, leading to the identification of eight synthetic cannabinoids, including AKB48-N-(4-pentenyl) analog. rti.orgnih.gov While DART-MS is powerful for rapid screening, it is often combined with a confirmatory technique like LC-QTOF-MS, as the lack of chromatographic separation can sometimes limit its utility for complex mixtures. rti.orgmolloy.edu

Immunoassay-Based Screening Principles for Analogue Detection

Immunoassays are widely used as a preliminary screening tool in clinical and forensic toxicology due to their speed, simplicity, and suitability for automation. thermofisher.comoup.com These tests rely on the principle of competitive binding, where the drug or its metabolite in a sample competes with a labeled drug for a limited number of antibody binding sites. thermofisher.com

Several commercial enzyme-linked immunosorbent assay (ELISA) and homogeneous enzyme immunoassay (e.g., CEDIA) kits have been developed to screen for UR-144, XLR-11, and related compounds in urine. thermofisher.comresearchgate.netneogen.com The effectiveness of these assays for detecting a specific analog depends on the cross-reactivity of the antibodies with that compound. The antibodies are often designed to target a common structural feature, such as a major metabolite. researchgate.net For instance, an ELISA designed to detect the pentanoic acid metabolite of UR-144 also shows cross-reactivity with other metabolites and analogs. researchgate.net It is crucial to note that immunoassays are screening tests, and any presumptive positive result must be confirmed by a more specific method like GC-MS or LC-MS/MS. thermofisher.com

| Immunoassay Kit | Target Analyte(s) | Cross-Reactivity of XLR-11 N-(4-pentenyl) analog | Source |

|---|---|---|---|

| CEDIA® UR-144/XLR-11 Assay | UR-144/XLR-11 and metabolites | 93% | thermofisher.com |

| Neogen® Synthetic Cannabinoids (UR-144/XLR-11) ELISA Kit | UR-144 N-pentanoic acid and other metabolites | 20.00% | neogen.com |

Development and Validation of Robust Analytical Procedures for Research Matrices

The detection and structural characterization of XLR-11 N-(4-pentenyl) analog in various research matrices, such as urine and seized herbal products, necessitate the development and validation of robust and sensitive analytical procedures. Given the structural similarities to its parent compound, XLR-11, and other synthetic cannabinoids, methods must be highly selective to ensure accurate identification and quantification. Methodologies range from rapid screening assays to highly specific confirmatory techniques, primarily based on mass spectrometry.

Screening and Confirmatory Approaches

Initial screening for XLR-11 and its analogs is often performed using immunoassays. The CEDIA® UR-144/XLR-11 Assay, for instance, is a homogeneous enzyme immunoassay designed for the qualitative and semi-quantitative detection of these compounds in human urine. thermofisher.com This assay demonstrates significant cross-reactivity with XLR-11 N-(4-pentenyl) analog. thermofisher.comthermofisher.com While immunoassays provide a rapid preliminary result, confirmatory analysis using a more specific chemical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is mandatory for a definitive result. thermofisher.com

For non-targeted screening, especially in complex matrices like herbal mixtures, advanced techniques such as Direct Analysis in Real Time coupled to Time-of-Flight Mass Spectrometry (DART-TOF-MS) have been successfully employed. rti.orgnih.gov This method allows for the rapid screening of methanol extracts of herbal materials, with subsequent confirmation by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). rti.orgnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides increased selectivity through high mass accuracy and MS/MS spectral data, which is crucial for identifying novel psychoactive substances. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone for the sensitive and specific quantification of XLR-11 N-(4-pentenyl) analog, particularly in biological matrices like urine. One study detailed the development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of XLR-11 N-(4-pentenyl) analog and XLR-11 N-(4-hydroxypentyl) metabolite in urine. researchgate.netmarmara.edu.tr

The sample preparation involved enzymatic hydrolysis with β-d-glucuronidase, followed by analysis. researchgate.net The chromatographic separation was achieved on an ACQUITY UPLC® HSS C18 column. marmara.edu.tr The method was validated for several key parameters, including selectivity, linearity, lower limit of quantification (LLOQ), accuracy, and precision. researchgate.netmarmara.edu.tr

Table 1: LC-MS/MS Method Validation Parameters for XLR-11 N-(4-pentenyl) analog in Human Urine

| Validation Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 51 - 515 ng/mL | researchgate.netmarmara.edu.tr |

| Lower Limit of Quantification (LLOQ) | 51 ng/mL | researchgate.net |

| Intra-assay and Inter-assay Precision (CV) | <15% | researchgate.net |

| Intra-assay and Inter-assay Accuracy (Bias) | Within ±15% | researchgate.net |

| Retention Time | 3.33 minutes | marmara.edu.tr |

This table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of XLR-11 N-(4-pentenyl) analog in urine.

The validation results demonstrated that the method is efficient, precise, and reliable for the determination of XLR-11 metabolites in urine. researchgate.net The LLOQ was established as the lowest calibration standard concentration that could be quantified with acceptable accuracy (within ±20%) and precision (<20%). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique used for the analysis of XLR-11 N-(4-pentenyl) analog, especially in seized materials. A significant challenge in the GC-MS analysis of synthetic cannabinoids containing a tetramethylcyclopropyl group, such as XLR-11 and its analogs, is their potential for thermal degradation in the hot GC inlet. ojp.govmarshall.edu This can lead to the appearance of multiple peaks in the chromatogram, complicating interpretation. marshall.edu

One study investigated the thermal rearrangement of these compounds, analyzing both unheated and heated standard samples. marshall.edu The results for XLR-11 N-(4-pentenyl) analog on a 5% phenyl column showed a primary standard peak and a smaller product peak, with the ratio of the product peak increasing upon heating. marshall.edu

Table 2: GC-MS Data for XLR-11 N-(4-pentenyl) analog

| Sample Condition | Peak | Retention Time (min) | Major Ions (m/z) | Source |

|---|---|---|---|---|

| Unheated | Standard | 12.63 | 144, 129, 214, 309 | marshall.edu |

| Product 1 | 12.87 | |||

| Heated | Standard | 12.62 | 144, 129, 214, 309 | marshall.edu |

| Product 1 | 12.87 |

This table presents the retention times and major mass-to-charge ratios for XLR-11 N-(4-pentenyl) analog and its thermal product as determined by GC-MS analysis.

Validated GC-MS methods have also been developed for the quantification of XLR-11 in seized materials from the Jordanian market, demonstrating good linear proportionality between concentration and instrument response. acs.org Although this study focused on XLR-11, the methodology is directly applicable to its analogs. The development of targeted GC-MS methods with locked retention times or retention indices is an ongoing strategy to improve the reproducibility and reliability of identification in complex forensic casework. nist.gov

High-Resolution Mass Spectrometry (HRMS)

The structural characterization of XLR-11 N-(4-pentenyl) analog is greatly enhanced by the use of HRMS instruments, such as Q-TOF and Orbitrap systems. ojp.govmzcloud.org These instruments provide accurate mass measurements, typically with errors of less than 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. This is invaluable for distinguishing between closely related analogs and identifying unknown metabolites or degradation products. rti.orgnih.gov The mzCloud database, for example, contains high-quality, manually curated mass spectral data for XLR-11 N-(4-pentenyl) analog, including MSⁿ tandem spectra from ESI ionization, which serves as a critical reference for identification. mzcloud.org

Structure Activity Relationship Sar Elucidation

Impact of N-(4-Pentenyl) Side Chain Configuration on Receptor Binding and Functional Activity

The defining feature of XLR-11 N-(4-pentenyl) analog is the substitution of the N-(5-fluoropentyl) side chain of XLR-11 with an N-(4-pentenyl) chain. caymanchem.com This alteration is significant as the N-alkyl side chain plays a crucial role in determining a ligand's affinity and efficacy at the cannabinoid receptors, CB1 and CB2.

In the parent compound, XLR-11, the N-(5-fluoropentyl) chain is known to enhance binding to both CB1 and CB2 receptors. caymanchem.comglpbio.com The terminal fluorine atom in XLR-11 contributes to increased potency at the CB1 receptor. glpbio.com For comparison, XLR-11 demonstrates potent agonism at both CB1 and CB2 receptors, with EC50 values of 98 nM and 83 nM, respectively. wikipedia.org

While specific binding affinity (Ki) and functional activity (EC50) values for XLR-11 N-(4-pentenyl) analog are not extensively documented in publicly available scientific literature, the replacement of the fluorinated pentyl chain with a pentenyl chain is expected to modify its pharmacological profile. The introduction of a double bond in the pentenyl chain may alter the flexibility and conformation of the side chain, thereby influencing its interaction with the binding pockets of the CB1 and CB2 receptors. The biological and toxicological properties of this specific analog have not been thoroughly evaluated. caymanchem.comglpbio.com

Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activities (EC50) of XLR-11 and Related Compounds

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|---|---|

| XLR-11 | - | - | 98 wikipedia.org | 83 wikipedia.org |

| UR-144 | 150 nih.gov | 1.8 nih.gov | - | - |

| XLR-11 degradant | 5.0 ± 0.57 ojp.gov | 0.9 ± 0.13 ojp.gov | - | - |

| UR-144 degradant | 11.23 ± 2.54 ojp.gov | 1.54 ± 0.21 ojp.gov | - | - |

Data for XLR-11 N-(4-pentenyl) analog is not currently available in the cited literature.

Influence of Indole (B1671886) Core and Tetramethylcyclopropyl Group Modifications on Pharmacological Profile

The pharmacological profile of XLR-11 N-(4-pentenyl) analog is significantly influenced by its indole core and the bulky tetramethylcyclopropyl group attached at the 3-position of the indole.

The tetramethylcyclopropyl group is a key structural feature that reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor in compounds like XLR-11. caymanchem.comglpbio.com This moiety is a departure from the naphthoyl group found in earlier generations of synthetic cannabinoids, such as JWH-018. The substitution of the naphthoyl group with the tetramethylcyclopropyl moiety is associated with a slight CB2-selectivity in XLR-11. researchgate.net It is therefore reasonable to infer that the XLR-11 N-(4-pentenyl) analog also exhibits a degree of CB2 selectivity due to the presence of this group.

Modifications to the indole core itself can also have a profound impact on the pharmacological properties of synthetic cannabinoids. For instance, in a series of 3-(indanoyl)indoles, the addition of a methyl group at the C2 position of the indole was found to improve selectivity for the CB2 receptor. nih.gov Furthermore, this C2 substitution could switch the functional activity of a compound with an N-(4-pentynyl) side chain from an antagonist to a partial agonist. nih.gov While these findings are from a different structural class, they highlight the sensitivity of the pharmacological profile to subtle changes in the indole core. Specific research on modifications to the indole core of XLR-11 N-(4-pentenyl) analog is not currently available.

Computational Modeling and Molecular Docking Approaches for Ligand-Receptor Interactions

Currently, there is a lack of specific published studies focusing on the computational modeling and molecular docking of XLR-11 N-(4-pentenyl) analog with cannabinoid receptors. Such studies would be invaluable for visualizing the binding poses of the ligand within the receptor's active site and for understanding the molecular basis of its affinity and functional activity. Molecular dynamics simulations could further elucidate the conformational changes induced by ligand binding and provide insights into the mechanism of receptor activation. For related compounds, molecular modeling has been used to examine ligand-receptor interactions. nih.gov

SAR of Thermal Degradation Products and Their Receptor Affinities

Synthetic cannabinoids containing a tetramethylcyclopropyl group, including XLR-11 and its analogs, are susceptible to thermal degradation, particularly when heated. ojp.govcaymanchem.com This process leads to the opening of the cyclopropyl (B3062369) ring, forming ring-opened degradants. ojp.govebiohippo.com

Research has shown that the thermal degradation products of XLR-11 and the related compound UR-144 are not inactive byproducts. In fact, these ring-opened analogs retain nanomolar affinity for both CB1 and CB2 receptors and function as full agonists, similar to their parent compounds. ojp.gov The primary thermal degradant of XLR-11 has been shown to displace the radioligand [3H]CP55,940 from the CB1 receptor with an apparent Ki of 5.0 ± 0.57 nM and from the CB2 receptor with an apparent Ki of 0.9 ± 0.13 nM. ojp.gov Notably, these degradants exhibit a lower affinity for both cannabinoid receptors by at least a factor of two compared to the parent compounds. ojp.gov However, studies have also suggested that these ring-open degradants possess increased efficacy at the CB1 receptor and greater potency in vivo compared to their non-degraded forms. caymanchem.com

Given that XLR-11 N-(4-pentenyl) analog shares the same tetramethylcyclopropyl moiety, it is highly probable that it undergoes similar thermal degradation to form analogous ring-opened products. While specific receptor affinity data for the thermal degradation products of XLR-11 N-(4-pentenyl) analog have not been reported, it is plausible that they also retain significant activity at cannabinoid receptors.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes to Diverse Analogues

The clandestine nature of synthetic cannabinoid production necessitates the development of flexible and innovative synthetic strategies by researchers to stay ahead. nih.gov The synthesis of XLR-11 and its analogs, including the N-(4-pentenyl) variant, typically involves the modification of an indole (B1671886) core structure. unodc.org Future research will likely focus on developing more efficient and versatile synthetic routes that allow for the rapid generation of a diverse library of analogs. This will not only aid in the creation of reference standards for forensic analysis but also facilitate a more comprehensive understanding of structure-activity relationships (SAR).

Key areas for exploration include:

Combinatorial Chemistry Approaches: Utilizing high-throughput techniques to create large libraries of related compounds by systematically varying the substituents on the indole core, the cyclopropyl (B3062369) ring, and the N-alkyl chain.

Development of Novel Catalytic Systems: Investigating new catalysts to improve the efficiency and selectivity of key synthetic steps, potentially reducing the formation of impurities and byproducts.

Flow Chemistry Synthesis: Implementing continuous flow reactors to enable safer, more scalable, and automated synthesis of these compounds, which can be particularly advantageous for producing analytical standards.

By exploring these avenues, researchers can more effectively anticipate the emergence of new analogs and develop the necessary tools for their identification and characterization.

Deepening Mechanistic Understanding of Cannabinoid Receptor Activation and Ligand Bias

XLR-11 is known to be a potent agonist at both the CB1 and CB2 cannabinoid receptors. acs.orgresearchgate.net The N-(5-fluoropentyl) chain in XLR-11 is understood to enhance its binding affinity to these receptors. caymanchem.com The N-(4-pentenyl) analog, by replacing this chain, presents a unique opportunity to study the impact of this structural modification on receptor interaction.

A critical area of future investigation is the concept of ligand bias , also known as functional selectivity. mdpi.comnih.gov This refers to the ability of a ligand, upon binding to a receptor, to preferentially activate certain downstream signaling pathways over others. mdpi.com For instance, a biased agonist might activate G-protein-dependent pathways, leading to therapeutic effects, while avoiding the recruitment of β-arrestin, which can be associated with adverse effects. mdpi.comotago.ac.nz

Future research in this area should aim to:

Characterize Signaling Profiles: Employ a battery of in vitro assays to comprehensively map the signaling pathways activated by the XLR-11 N-(4-pentenyl) analog at both CB1 and CB2 receptors. nih.gov This includes measuring G-protein activation, β-arrestin recruitment, and the phosphorylation of downstream effectors like ERK1/2. mdpi.comnih.gov

Compare with Parent Compounds: Directly compare the signaling bias of the N-(4-pentenyl) analog with that of XLR-11 and its non-fluorinated parent, UR-144. nih.gov This will elucidate the specific contribution of the N-alkyl chain to functional selectivity.

A deeper understanding of ligand bias could pave the way for designing safer therapeutic agents and provide a more nuanced understanding of the toxicity associated with certain synthetic cannabinoids. nih.gov

Elucidation of Enzyme Kinetics and Isoform Specificity in Metabolism

The metabolism of synthetic cannabinoids is a critical factor in their duration of action and the generation of potentially active or toxic metabolites. nih.gov Studies on XLR-11 have shown that it undergoes extensive phase I and phase II metabolism, primarily through hydroxylation, carboxylation, and glucuronidation. nih.govresearchgate.net A key metabolic pathway for fluorinated analogs like XLR-11 is defluorination, leading to the formation of metabolites of the non-fluorinated parent compound, UR-144. nih.govnih.gov

Future research on the XLR-11 N-(4-pentenyl) analog's metabolism should focus on:

Identifying Specific CYP450 Isoforms: While CYP3A4 has been identified as a major enzyme in the metabolism of UR-144 and XLR-11, with minor contributions from CYP1A2 and CYP2C19, the specific enzymes responsible for metabolizing the N-(4-pentenyl) analog need to be determined. researchgate.net This can be achieved through in vitro studies using a panel of recombinant human CYP enzymes.

Determining Enzyme Kinetics: Quantifying the kinetic parameters (K_m and V_max) for the major metabolic pathways will provide insights into the efficiency of metabolite formation and the potential for drug-drug interactions.

Comparative Metabolism Studies: Comparing the metabolic profile of the N-(4-pentenyl) analog with that of XLR-11 and UR-144 will highlight how the alteration in the N-alkyl chain influences the metabolic fate of the molecule. This includes investigating whether the double bond in the pentenyl chain introduces novel metabolic pathways, such as epoxidation.

These studies are essential for predicting the compound's pharmacokinetic profile and for identifying unique metabolites that can serve as specific biomarkers of exposure in forensic and clinical settings. researchgate.net

Advancements in Non-Targeted Analytical Strategies for Novel Analogues

The rapid emergence of new synthetic cannabinoid analogs presents a significant challenge for forensic and clinical laboratories, which often rely on targeted analytical methods. nih.gov Non-targeted screening approaches, particularly those utilizing high-resolution mass spectrometry (HRMS), are becoming increasingly vital. nih.govresearchgate.net

Future advancements in this area should focus on:

Improving HRMS-Based Screening: Enhancing data processing algorithms and developing comprehensive spectral libraries to facilitate the rapid and confident identification of novel analogs like the XLR-11 N-(4-pentenyl) analog, even in the absence of a certified reference standard. nih.gov

Developing Rapid Screening Techniques: Exploring the utility of ambient ionization techniques, such as PaperSpray-MS, for the high-throughput screening of suspected samples with minimal preparation. nih.gov

Integrating Bioassays: Combining analytical techniques with cell-based bioassays to not only detect the presence of a compound but also to provide information about its cannabinoid receptor activity. acs.org This can help to prioritize the analysis of samples containing highly potent or efficacious compounds.

By embracing these advanced analytical strategies, the scientific and forensic communities can better keep pace with the evolving landscape of synthetic cannabinoids, ensuring more effective monitoring and response. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.